2-(2-Chlorophenyl)-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]acetamide
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3/c1-11-9-14(12(2)22-11)16(20)7-8-19-17(21)10-13-5-3-4-6-15(13)18/h3-6,9,16,20H,7-8,10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFWODNEOKEMMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)CC2=CC=CC=C2Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]acetamide typically involves multiple steps:
Formation of the 2,5-dimethylfuran moiety: This can be achieved through the catalytic hydrogenation of 2,5-hexanedione, followed by cyclization.
Introduction of the chlorophenyl group: This step involves the reaction of 2-chlorobenzoyl chloride with an appropriate amine to form the chlorophenyl amide.
Attachment of the hydroxypropyl chain: This can be done through a nucleophilic substitution reaction where the hydroxypropyl group is introduced.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of selective catalysts, controlled temperatures, and pressures to facilitate the desired reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
2-(2-Chlorophenyl)-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-(2-Chlorophenyl)-N-[3-(2,5-Dimethylfuran-3-YL)-3-Hydroxypropyl]acetamide with analogous acetamide derivatives, focusing on structural variations, physicochemical properties, and reported applications:
Key Comparative Insights:
Substituent Effects on Bioactivity :
- Thiadiazole derivatives (e.g., 3d ) exhibit antimicrobial activity due to the thiadiazole ring’s ability to disrupt bacterial enzymes .
- Benzothiazole analogs (e.g., N-(6-methoxybenzothiazole-2-yl) ) are often explored in drug discovery for their fluorescence and binding properties .
- The furan-containing compound in focus may exhibit unique pharmacokinetics due to the furan’s electron-rich aromatic system, which could enhance target binding .
Structural Flexibility vs. Rigidity :
- Pyrazolone-containing derivatives (e.g., C₁₉H₁₇Cl₂N₃O₂ ) show conformational diversity in crystal structures, which may affect receptor interactions .
- In contrast, the 3-hydroxypropyl-furan side chain introduces both flexibility (from the hydroxypropyl) and rigidity (from the furan), balancing solubility and target engagement .
Synthetic Accessibility :
Q & A
Q. How are structure-activity relationships (SAR) explored for antimicrobial activity?
- Methodological Answer :
Derivatization : Replace the 2-chlorophenyl group with fluorophenyl or bromophenyl analogs to study halogen effects .
Bioassays : Minimum inhibitory concentration (MIC) tests against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
